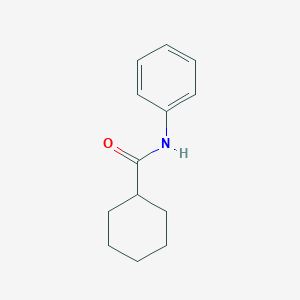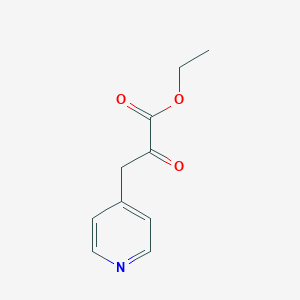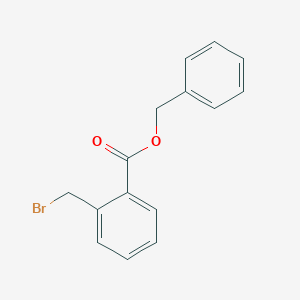
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of amides and has a molecular formula of C16H22N2O.
Wirkmechanismus
The mechanism of action of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide involves the inhibition of acetylcholinesterase activity. This inhibition leads to an increase in the levels of acetylcholine in the brain, which in turn improves memory and learning. Additionally, this compound has been shown to have antioxidant properties, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide have been studied in animal models. Studies have shown that this compound is able to improve cognitive function, reduce oxidative stress, and decrease inflammation in the brain. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide in lab experiments is its ability to inhibit acetylcholinesterase activity, which makes it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. However, one limitation of using this compound in lab experiments is its synthetic nature, which may limit its applicability in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the further study of its therapeutic potential in the treatment of neurological disorders. Additionally, the study of its antioxidant properties and potential use in the treatment of other diseases such as cancer and cardiovascular disease is an area of interest for future research.
Synthesemethoden
The synthesis of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide has been reported in the literature. The method involves the reaction of 5-methyl-2-pyridylboronic acid with cyclopentylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with propanoyl chloride to yield 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning, and its breakdown is associated with the development of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
6109-85-9 |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C14H20N2O/c1-11-6-8-13(15-10-11)16-14(17)9-7-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
WNLCRJJEYGQZFS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2CCCC2 |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






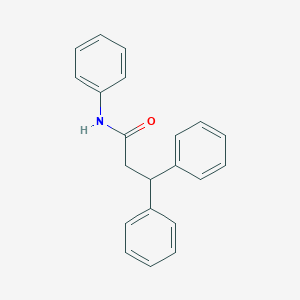


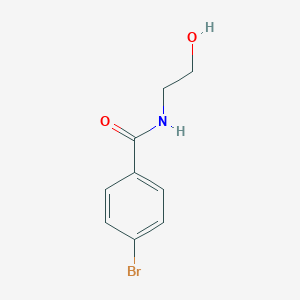
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
